cyanidin 3,5-di-O-beta-D-glucoside

Bioavailability In vitro digestion Anthocyanin absorption

Cyanidin 3,5-di-O-β-D-glucoside (CAS 2611-67-8, also referred to as cyanin or cyanidin 3,5-diglucoside) is a naturally occurring anthocyanin pigment belonging to the flavonoid class of polyphenols. It features a cyanidin aglycone core substituted with β-D-glucose moieties at both the C3 and C5 hydroxyl positions, yielding a molecular formula of C₂₇H₃₁O₁₆⁺ (MW 611.16 as the cation).

Molecular Formula C27H30O16
Molecular Weight 610.5 g/mol
Cat. No. B1206066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyanidin 3,5-di-O-beta-D-glucoside
Molecular FormulaC27H30O16
Molecular Weight610.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C=C3C(=CC(=O)C=C3OC4C(C(C(C(O4)CO)O)O)O)O2)OC5C(C(C(C(O5)CO)O)O)O)O)O
InChIInChI=1S/C27H30O16/c28-7-17-19(33)21(35)23(37)26(42-17)40-15-5-10(30)4-14-11(15)6-16(25(39-14)9-1-2-12(31)13(32)3-9)41-27-24(38)22(36)20(34)18(8-29)43-27/h1-6,17-24,26-29,31-38H,7-8H2/t17-,18-,19-,20-,21+,22+,23-,24-,26-,27-/m1/s1
InChIKeyMVCZYIINCNBXDB-ZOTFFYTFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyanidin 3,5-di-O-beta-D-glucoside: Structural Identity and Core Specifications for Procurement


Cyanidin 3,5-di-O-β-D-glucoside (CAS 2611-67-8, also referred to as cyanin or cyanidin 3,5-diglucoside) is a naturally occurring anthocyanin pigment belonging to the flavonoid class of polyphenols . It features a cyanidin aglycone core substituted with β-D-glucose moieties at both the C3 and C5 hydroxyl positions, yielding a molecular formula of C₂₇H₃₁O₁₆⁺ (MW 611.16 as the cation) . This dual glycosylation pattern fundamentally distinguishes it from the more common mono-glycosylated anthocyanins such as cyanidin-3-O-glucoside (chrysanthemin), altering its solubility, stability profile, enzymatic recognition, and biological fate .

Why Cyanidin 3,5-di-O-beta-D-glucoside Cannot Be Replaced by Generic Mono-Glucosides or Other Anthocyanins


In-class anthocyanins exhibit dramatically divergent behavior due to glycosylation pattern, despite sharing a common aglycone. The presence of a second glucose at the C5 position in cyanidin 3,5-di-O-β-D-glucoside fundamentally alters its gastrointestinal stability, systemic absorption kinetics, enzyme inhibition profile, and color thermal stability compared to cyanidin-3-O-glucoside, cyanidin-3-O-rutinoside, or pelargonidin-based analogs . Consequently, substituting cyanidin 3,5-di-O-β-D-glucoside with a structurally similar anthocyanin for research, analytical standard, or industrial colorant applications can lead to irreproducible results or product failure, as the quantitative evidence below demonstrates .

Cyanidin 3,5-di-O-beta-D-glucoside: Head-to-Head Quantitative Differentiation Data


In Vitro Bioavailability Surpasses Cyanidin-3-glucoside and Cyanidin-3-rutinoside by up to 19 Percentage Points

In a standardized in vitro gastrointestinal digestion model, cyanin chloride (cyanidin 3,5-diglucoside) exhibited a bioaccessibility of 90.95 ± 1.01%, markedly exceeding cyanidin-3-glucoside (71.86 ± 0.47%), cyanidin-3-rutinoside (77.29 ± 0.57%), and pelargonidin-3-glucoside (80.22 ± 0.65%) . The 19.09 percentage-point advantage over cyanidin-3-glucoside, the most prevalent dietary anthocyanin, underscores the profound impact of C5 glucosylation on digestive stability and solubilization potential .

Bioavailability In vitro digestion Anthocyanin absorption

Thermal Color Stability: No Color Shift up to 60°C vs. Aglycone Cyanidin Which Degrades at 58–60°C

Cyanidin-3,5-diglucoside demonstrated complete retention of its red color upon heating from 25°C to 60°C in acidic medium (pH 5), whereas unmodified cyanidin aglycone exhibited a visible color change and absorbance loss beginning at 58–60°C . Table 1 in the source study lists cyanidin-3,5-diglucoside as 'Red' across the entire 25–60°C range, while cyanidin aglycone transitions from 'Pink' (25–56°C) to complete color loss at 60°C .

Thermal stability Food colorant Anthocyanin degradation

Unique Synergistic α-Glucosidase Inhibition with Acarbose Despite Being Inactive Alone

Cyanidin-3,5-diglucoside alone was inactive against intestinal sucrase (IC₅₀ not determinable at concentrations up to at least 1 mM), in contrast to cyanidin-3-glucoside (IC₅₀ = 0.30 ± 0.01 mM) and cyanidin-3-galactoside (IC₅₀ = 0.50 ± 0.05 mM) . However, at 1 μM, cyanidin-3,5-diglucoside in combination with a sub-therapeutic concentration of acarbose (0.05 μM) produced a statistically significant (P < 0.001) synergistic increase in intestinal maltase and sucrase inhibition, comparable to the synergy observed with cyanidin-3-glucoside and cyanidin-3-galactoside . Cyanidin-3,5-diglucoside also lacked direct pancreatic α-amylase inhibition, unlike cyanidin-3-glucoside (IC₅₀ = 0.30 mM) .

α-Glucosidase inhibition Synergy Postprandial hyperglycemia

pH Stability Ranking Among 3,5-Diglucosides: Intermediate Stability Between Malvidin and Delphinidin Analogs

A systematic study of five anthocyanidin-3,5-diglucosides incubated in buffer solutions (pH 1.5–7.0, 20–90°C) established the following stability order: malvidin-3,5-diglucoside > peonidin-3,5-diglucoside > petunidin-3,5-diglucoside > cyanidin-3,5-diglucoside > delphinidin-3,5-diglucoside . Stability decreased with increasing hydroxyl substitution on the B-ring and increased with methoxyl substitution. Cyanidin-3,5-diglucoside (two B-ring hydroxyl groups) thus occupies an intermediate stability position within the 3,5-diglucoside series .

pH stability Anthocyanin degradation Wine pigment chemistry

Colorimetric Properties (L* and C*) at Petal-Relevant pH: Equivalent to Pelargonidin-3,5-diglucoside in Black Color Contribution

Purified cyanidin 3,5-diglucoside (Cy 3,5diG) and pelargonidin 3,5-diglucoside (Pg 3,5diG) were compared in vitro at pH 5.0 (approximating dahlia petal pH) and pH 3.0 across concentrations of 0.25–3.0 mg/mL . The lightness (L*) and chroma (C*) values of Cy 3,5diG were similar to or higher than those of Pg 3,5diG at both pH values, indicating that Cy 3,5diG does not contribute more to black flower coloration than its pelargonidin counterpart . In contrast, Cy 3-(6''-malonylglucoside)-5-glucoside yielded significantly lower L* and C* than Pg 3MG5G, demonstrating that the specific glycosylation pattern—not merely the aglycone—determines black color intensity .

Colorimetry Floral pigmentation CIELAB color space

Cyanidin 3,5-di-O-beta-D-glucoside: Evidence-Backed Application Scenarios for Procurement and Research


Natural Red Colorant for Heat-Processed Acidic Foods and Beverages

Cyanidin-3,5-diglucoside's demonstrated thermal stability at 60°C in acidic conditions (pH 5) positions it as a viable natural pigment for pasteurized fruit juices, jams, and soft candies. Unlike unmodified cyanidin aglycone, which degrades above 58°C, the 3,5-diglucoside form retains full red coloration through standard pasteurization cycles, enabling clean-label product development without synthetic azo-dyes.

Bioavailability-Enhanced Nutraceutical Formulations Targeting Intact Anthocyanin Delivery

With an in vitro bioaccessibility of 90.95%, surpassing cyanidin-3-glucoside (71.86%) and cyanidin-3-rutinoside (77.29%) , cyanidin-3,5-diglucoside is preferred for oral supplement or functional food formulations where maximizing the fraction of intact anthocyanin reaching the intestinal epithelium is a design objective. This advantage supports its use in capsule, tablet, or beverage formats for antioxidant and anti-inflammatory indications.

Acarbose-Sparing Antihyperglycemic Combination Research

Although inactive as a direct intestinal α-glucosidase inhibitor, cyanidin-3,5-diglucoside significantly potentiates acarbose inhibition at sub-therapeutic acarbose concentrations (1 μM Cy-3,5-diglc + 0.05 μM acarbose) . This supports its investigation in preclinical models of combination therapy aimed at reducing acarbose dose and associated gastrointestinal side effects, a property not shared by direct inhibitors such as cyanidin-3-glucoside.

Authenticity and Traceability Analytical Standard for Vitis labrusca-Derived Products

Cyanidin-3,5-diglucoside is a taxonomic marker for Vitis labrusca grapes and their hybrids, distinguishing them from Vitis vinifera varieties which contain only mono-glucosides . Procurement of a high-purity analytical standard is therefore essential for quality control and authenticity testing in the grape juice and wine industry to detect adulteration or verify varietal labeling claims.

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